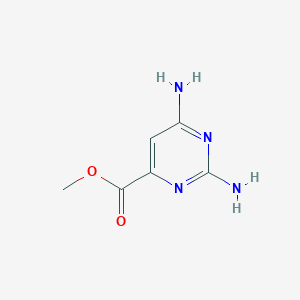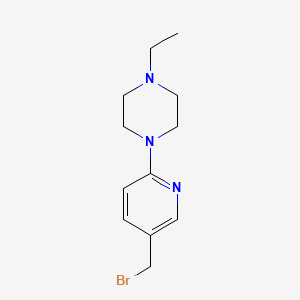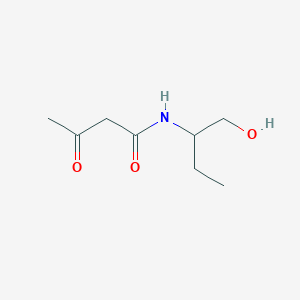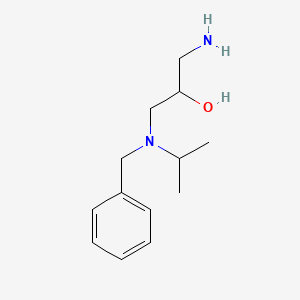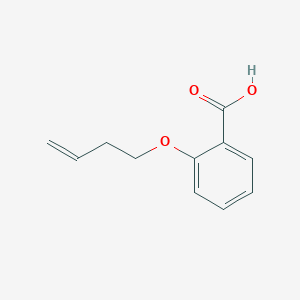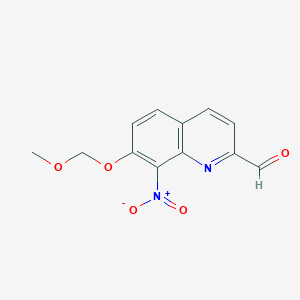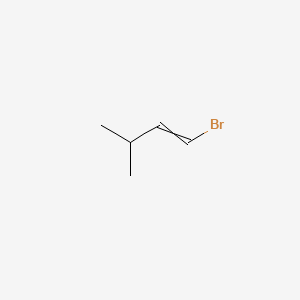![molecular formula C9H10Na2O4 B8378438 Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel-](/img/structure/B8378438.png)
Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel-
描述
Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- is a chemical compound with the molecular formula C9H10Na2O4. It is derived from bicyclo[2.2.1]heptane-2,3-dicarboxylic acid and is known for its unique bicyclic structure. This compound is used in various industrial and scientific applications, particularly as a nucleating agent in polymer chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- is synthesized from norbornene dicarboxylic anhydride through a series of chemical reactions. The process involves neutralization, hydrolysis, and catalytic hydrogenation. The key steps are as follows :
Neutralization and Hydrolysis: Norbornene dicarboxylic anhydride is first neutralized with a base, typically sodium hydroxide, to form the corresponding sodium salt.
Catalytic Hydrogenation: The sodium salt is then subjected to catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon (Pd/C). The reaction is carried out at a temperature of around 60°C and a pressure of 5 MPa to yield disodium bicyclo[2.2.1]heptane-2,3-dicarboxylate.
Industrial Production Methods
In industrial settings, the production of disodium bicyclo[2.2.1]heptane-2,3-dicarboxylate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistency and efficiency .
化学反应分析
Types of Reactions
Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols or other reduced forms .
科学研究应用
Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- has a wide range of applications in scientific research, including :
Chemistry: It is used as a nucleating agent in polymer chemistry to improve the crystallization behavior of polymers such as polypropylene.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of high-performance materials and as an additive in various industrial processes.
作用机制
The mechanism of action of disodium bicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with molecular targets and pathways. As a nucleating agent, it promotes the formation of crystalline structures in polymers by providing nucleation sites. This enhances the mechanical properties and thermal stability of the resulting materials .
相似化合物的比较
Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- can be compared with other similar compounds, such as:
Disodium cis-endo-bicyclo[2.2.1]heptane-2,3-dicarboxylate: This compound has a similar structure but different stereochemistry, which can affect its properties and applications.
7-Oxabicyclo[2.2.1]heptane: This compound contains an oxygen atom in the bicyclic structure, leading to different chemical and physical properties.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a carboxylate group at a different position, resulting in variations in reactivity and applications.
Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- is unique due to its specific bicyclic structure and the presence of two carboxylate groups, which contribute to its effectiveness as a nucleating agent and its versatility in various applications.
属性
分子式 |
C9H10Na2O4 |
|---|---|
分子量 |
228.15 g/mol |
IUPAC 名称 |
disodium;bicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C9H12O4.2Na/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13;;/h4-7H,1-3H2,(H,10,11)(H,12,13);;/q;2*+1/p-2 |
InChI 键 |
FXDGCBFGSXNGQD-UHFFFAOYSA-L |
规范 SMILES |
C1CC2CC1C(C2C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
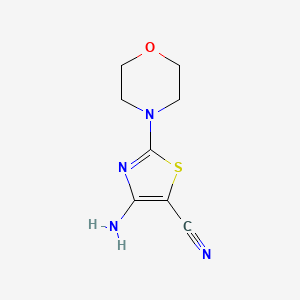
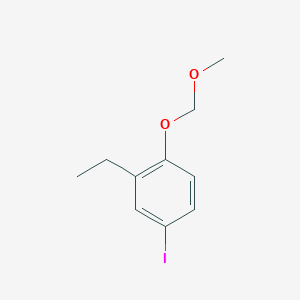
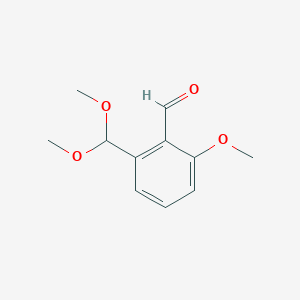
![alpha-[2-(3-fluorophenyl) ethyl]-6,7,8,9-tetrahydro-5H-cyclohept[d]imidazo[2,1-b]thiazol-3-methanol](/img/structure/B8378403.png)
![6-chloro-4-[(1-methyl-4-piperidinyl)oxy]-Pyrido[3,2-d]pyrimidine](/img/structure/B8378410.png)
